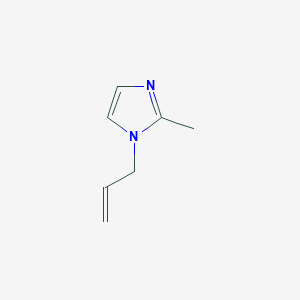

1-Allyl-2-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Allyl-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an allyl group attached to the nitrogen atom at position 1 and a methyl group at position 2. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyl-2-methyl-1H-imidazole can be synthesized through various methods. One common approach involves the alkylation of 2-methylimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The allyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

1-Allyl-2-methyl-1H-imidazole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it an essential intermediate in the production of pharmaceuticals and agrochemicals. For instance, it can be synthesized through the alkylation of 2-methylimidazole with allyl bromide using potassium carbonate as a base in solvents like dimethylformamide (DMF) at elevated temperatures.

Reactivity and Transformations

The compound undergoes several types of chemical reactions:

- Oxidation : It can be oxidized to form imidazole N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : Reduction reactions can yield dihydroimidazole derivatives, often facilitated by catalytic hydrogenation with palladium on carbon (Pd/C).

- Substitution : The allyl and methyl groups can be substituted with various functional groups through nucleophilic substitution reactions, expanding its utility in synthetic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that imidazole derivatives exhibit significant biological activity, including antifungal, antibacterial, and anticancer properties. This compound has been explored for its potential as a precursor in drug development, particularly for compounds targeting microbial infections and cancer cells. Its ability to coordinate with metal ions enhances its biological activity by modulating enzyme functions and biochemical pathways.

Industrial Applications

Polymer Production

In industry, this compound is utilized in the production of advanced materials. Its unique properties contribute to the development of polymers with specific characteristics such as enhanced conductivity and thermal stability. These materials find applications in electronics and coatings, where performance under varying conditions is critical.

Wirkmechanismus

The mechanism of action of 1-allyl-2-methyl-1H-imidazole depends on its application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The allyl and methyl groups may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Methylimidazole: Lacks the allyl group, making it less versatile in certain chemical reactions.

2-Methylimidazole: Similar structure but without the allyl group, leading to different reactivity and applications.

1-Allylimidazole: Similar but lacks the methyl group, affecting its chemical properties and uses.

Uniqueness: 1-Allyl-2-methyl-1H-imidazole is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

1-Allyl-2-methyl-1H-imidazole is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, synthesis methods, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features an imidazole ring with an allyl group at the first position and a methyl group at the second position. This unique structure enhances its reactivity and interaction with biological targets. The compound's molecular formula is C₇H₈N₂, and it exhibits properties typical of imidazole derivatives, such as coordination with metal ions and involvement in various chemical reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Allylation of 2-methylimidazole : This involves reacting 2-methylimidazole with an allyl halide under basic conditions.

- Cyclization reactions : These can include the reaction of allylamine with methylglyoxal in the presence of acid catalysts, typically requiring controlled temperatures to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects . In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

- Enzyme Interaction : The functional groups on the compound may interact with enzymes and receptors, modulating their activity and leading to biological effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent .

- Anticancer Research : In a controlled laboratory setting, this compound was shown to reduce cell viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methylimidazole | Lacks allyl group; used similarly as a ligand | Moderate antimicrobial properties |

| 2-Methylimidazole | Simpler structure; important precursor in pharmaceuticals | Limited anticancer activity |

| 1-Allylimidazole | Similar but lacks methyl group | Potential for antimicrobial use |

| 4-Nitroimidazole | Contains nitro group; known for diverse biological activities | Broad spectrum antimicrobial effects |

The unique combination of both allyl and methyl groups in this compound enhances its reactivity and biological properties compared to other imidazoles.

Eigenschaften

CAS-Nummer |

14967-24-9 |

|---|---|

Molekularformel |

C8H12N2 |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

2-ethyl-1-prop-2-enylimidazole |

InChI |

InChI=1S/C8H12N2/c1-3-6-10-7-5-9-8(10)4-2/h3,5,7H,1,4,6H2,2H3 |

InChI-Schlüssel |

IPRUYNUSMDGXCX-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1CC=C |

Kanonische SMILES |

CCC1=NC=CN1CC=C |

Key on ui other cas no. |

13173-22-3 |

Synonyme |

1-ALLYL-2-METHYLIMIDAZOLE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.